Product packaging for Fluorocyclobutane(Cat. No.:CAS No. 666-16-0)

Fluorocyclobutane

Cat. No.: B14750743
CAS No.: 666-16-0
M. Wt: 74.10 g/mol
InChI Key: SKRPCQXQBBHPKO-UHFFFAOYSA-N
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Description

Fluorocyclobutane is an organofluorine compound with the molecular formula C4H7F and a molecular weight of 74.10 g/mol . This strained carbocyclic system is characterized by a density of 0.915 g/cm³ and a boiling point of approximately 33.8°C at 760 mmHg . The cyclobutane ring adopts a non-planar, puckered conformation to alleviate angle strain, and the introduction of a fluorine atom creates a highly polarizable C-F bond, making this compound a versatile and valuable building block in scientific research . In modern organic and medicinal chemistry, this compound serves as a critical precursor for synthesizing more complex, functionalized molecules. Its key research value lies in its role as a scaffold for creating diastereopure isomers of fluorocyclobutanecarboxylic acids and amines, which are important for improving the biological profiles of drug candidates . The fluorine atom can be used to modulate the electronic properties, metabolic stability, and overall bioavailability of a molecule. A prominent application is in the development of radiopharmaceuticals, where it is used in compounds like Anti-1-Amino-3- 18 F-Fluorocyclobutane-1-Carboxylic Acid ( 18 F-FACBC), a synthetic amino acid analog employed as a PET radiotracer in clinical trials for detecting recurrent prostate cancer and other neoplasms . The primary mechanism of action for such derivatives involves transport into cells via amino acid transporters, specifically system ASC and system L, which are often upregulated in tumor cells . Researchers will find this compound useful for exploring structure-activity relationships due to the three-dimensionality it imparts to molecular architectures. When handling, note that the compound has a flash point of approximately -39°C, indicating significant flammability that requires appropriate safety controls . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7F B14750743 Fluorocyclobutane CAS No. 666-16-0

Properties

CAS No.

666-16-0

Molecular Formula

C4H7F

Molecular Weight

74.10 g/mol

IUPAC Name

fluorocyclobutane

InChI

InChI=1S/C4H7F/c5-4-2-1-3-4/h4H,1-3H2

InChI Key

SKRPCQXQBBHPKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)F

Origin of Product

United States

Preparation Methods

Three-Step Esterification-Reduction-Fluorination Sequence

The predominant industrial approach involves three optimized stages:

Stage 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
Reaction of 3-oxocyclobutanecarboxylic acid with absolute ethanol (500 mL per mole substrate) using concentrated sulfuric acid (0.03 mol%) at 75°C for 26 hours achieves 99.5% conversion efficiency. Critical parameters include:

Parameter Optimal Value Effect on Yield
Temperature 75°C ± 2°C +15% yield
Molar Ratio (EtOH) 5:1 Prevents dimerization
Catalyst Loading 0.03 mol% H2SO4 Minimizes side reactions

Stage 2: Sodium Borohydride Reduction
Controlled addition of NaBH4 (0.15 mol equivalents) at 0-10°C in ethanol with p-toluenesulfonic acid monohydrate (0.025 mol%) achieves 83.8% isolated yield of ethyl 3-hydroxycyclobutane carboxylate. The reduction mechanism proceeds through:

$$ \text{RCOOR'} + \text{BH}4^- \rightarrow \text{RCH}2\text{OOCR'} + \text{B(OH)}_3 $$

Stage 3: Fluorination Strategies
Comparative analysis of fluorinating agents reveals significant performance differences:

Fluorination Agent Temp Range Isomer Ratio (cis:trans) Yield (%)
DAST -65°C to 25°C 13:1 34
BAST -65°C to 25°C 9:1 37
Trifluoromethanesulfonic Anhydride -10°C to 25°C 1:1 81

The optimized process uses triethylamine hydrogen trifluoride (2 eq) with trifluoromethanesulfonic anhydride (2 eq) in dichloromethane, achieving 99% purity at 81% yield.

Advanced Fluorination Methodologies

Low-Temperature DAST Activation

While diethylaminosulfur trifluoride (DAST) enables direct hydroxyl-to-fluorine substitution, its requirement for cryogenic conditions (-65°C) and suboptimal isomer control limit industrial utility. Modified procedures using BAST ([bis(2-methoxyethyl)amino]sulfur trifluoride) show marginal improvements (37% purity vs 34% with DAST).

Sulfonic Anhydride-Mediated Fluorination

The breakthrough method employs trifluoromethanesulfonic anhydride (Tf2O) with Et3N·3HF in dichloromethane:

  • Charge reactor with ethyl 3-hydroxycyclobutane carboxylate (0.3 mol)
  • Add Et3N·3HF (0.6 mol) and triethylamine (0.9 mol)
  • Slowly introduce Tf2O (0.6 mol) at -10°C
  • Ramp to 25°C over 16 hours

This method eliminates cryogenic requirements while achieving pharmaceutical-grade isomer control (1:1 cis-trans ratio).

Process Optimization and Scalability

One-Pot Synthesis Development

Example 6 demonstrates integrated esterification-reduction without intermediate isolation:

  • Complete esterification at 75°C
  • Directly add NaBH4 to reaction mixture
  • Maintain pH 7 through controlled HCl addition
  • Extract with ethyl acetate (3× volumes)

This approach reduces processing time by 40% while maintaining 78% overall yield.

Purification Techniques

Comparative distillation data reveals critical separation parameters:

Compound Boiling Point (°C) Pressure (mmHg) Purity Achievable
Ethyl 3-oxocyclobutane carboxylate 64-66 15 99.2%
3-Fluorocyclobutane ethyl ester 85-86 760 99.0%

Centrifugal molecular distillation proves effective for eliminating elimination byproducts (<0.5% residual).

Analytical Characterization

GC-MS Profiling

Key spectral characteristics for quality control:

  • 3-Oxo Intermediate : m/z 142 (M+), base peak at 85
  • Hydroxy Intermediate : m/z 144 (M+), characteristic fragment at 101
  • Fluorinated Product : m/z 146 (M+), fluorine isotope pattern at 147

Isomer Ratio Analysis

Chiral GC columns (β-DEX™ 120) resolve cis-trans isomers with retention times of 12.3 min (cis) and 13.1 min (trans). Nuclear Overhauser Effect (NOE) spectroscopy confirms spatial arrangements.

Industrial Implementation Considerations

Environmental Impact

Waste stream analysis per kilogram product:

Waste Type Volume (L) Treatment Method
Aqueous acidic 8.2 Neutralization with NaOH
Organic solvents 15.7 Fractional distillation
Solid residues 2.4 High-temperature incineration

Emerging Methodologies

Recent advances in electrochemical fluorination show promise for direct C-H activation:

$$ \text{Cyclobutane} + \text{KF} \xrightarrow{\text{40V, DMF}} \text{this compound} $$

Preliminary results indicate 22% conversion at 60°C, though selectivity remains challenging.

Chemical Reactions Analysis

Types of Reactions: Fluorocyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of fluorocyclobutane derivatives, such as 18F-fluciclovine, involves their uptake by amino acid transporters like LAT1 and ASCT2. These transporters are upregulated in many cancer cells, including prostate cancer cells. Once inside the cells, these compounds are not metabolized or incorporated into newly synthesized proteins, allowing for effective imaging of tumors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Chemical Properties

Fluorocyclobutane derivatives are distinguished by their degree of fluorination and ring strain. Key comparisons include:

Compound Chemical Formula Fluorination Degree Key Structural Features Applications
This compound (generic) C₄H₇F (varies) Partial Monosubstituted fluorine; strained ring Medicinal building blocks, imaging agents
Octathis compound C₄F₈ Full All C-H bonds replaced with C-F; planar Refrigerant, plasma etching gas
Octafluorocyclopentane C₅F₈ Full Larger ring (5-membered); reduced strain Industrial propellant
1-Chlorobutane C₄H₉Cl Chlorinated (non-cyclic) Linear chain; halogenated butane Solvent, intermediate in organic synthesis
  • Ring Strain : Cyclobutane’s inherent ring strain (≈110 kJ/mol) is modulated by fluorine substitution. Octathis compound (C₄F₈) exhibits reduced strain due to partial double-bond character in C-F bonds, enhancing thermal stability .
  • Reactivity : Fluorocyclobutanes undergo radical-mediated functionalization (e.g., xanthate chemistry) for drug discovery , whereas octathis compound is inert under standard conditions, making it suitable for industrial applications .

Key Research Findings

  • Thermal Stability : Octathis compound (C₄F₈) decomposes above 400°C, outperforming partially fluorinated analogs in high-temperature applications .
  • Biological Activity: this compound-containing compounds exhibit enhanced metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs .

Q & A

Basic: What experimental protocols ensure high-yield synthesis of fluorocyclobutane derivatives?

Methodological Answer:
Optimizing reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical. For example, cycloaddition reactions under low-temperature photolytic conditions (e.g., [2+2] cyclization) require precise control of UV exposure to avoid side products. Purification via fractional distillation or preparative GC-MS is recommended, with characterization using 19F^{19}\text{F}-NMR to confirm fluorine positioning .
Data Consideration: Include tables comparing yields under varying conditions (e.g., 60°C vs. 25°C) and catalyst types (e.g., Lewis acids vs. organocatalysts).

Advanced: How do substituent effects influence this compound’s ring-strain thermodynamics?

Methodological Answer:
Computational studies (DFT or MD simulations) quantify strain energy by comparing optimized geometries of substituted vs. unsubstituted derivatives. For instance, electron-withdrawing groups (e.g., -CF3_3) increase ring strain due to enhanced electrostatic repulsion. Use software like Gaussian or ORCA, validating results against experimental calorimetry data .
Data Contradiction Analysis: Address discrepancies between computational and empirical strain values by calibrating basis sets (e.g., B3LYP/6-31G*) and accounting for solvation effects .

Basic: Which spectroscopic methods best resolve this compound stereoisomers?

Methodological Answer:
19F^{19}\text{F}-NMR chemical shift splitting and NOESY correlations differentiate cis/trans isomers. IR spectroscopy identifies substituent-specific vibrations (e.g., C-F stretches at 1100–1200 cm1^{-1}). High-resolution mass spectrometry (HRMS) confirms molecular formulas .
Example Table:

Isomer19F^{19}\text{F}-NMR Shift (ppm)IR C-F Stretch (cm1^{-1})
cis-120 to -1251150
trans-130 to -1351180

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